Acide hautriwaique

Vue d'ensemble

Description

Synthesis Analysis

Hautriwaic acid and its derivatives have been isolated from natural sources such as Dodonaea viscosa and Baccharis species, where its synthesis in the plant kingdom involves complex biosynthetic pathways. The isolation and structural elucidation have been accomplished using spectroscopic methods, laying the foundation for understanding its synthesis and potential for chemical synthesis in the laboratory. The synthesis of related compounds often involves reactions catalyzed by specific salts or through direct condensation processes, offering insights into potential synthetic routes for hautriwaic acid and its analogs (Arriaga-Giner et al., 1986).

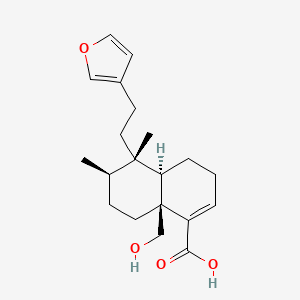

Molecular Structure Analysis

The molecular structure of hautriwaic acid, determined through spectroscopic methods, reveals its classification as a clerodane type diterpenoid. This structure is key to its biological activity and interaction with other molecules. Understanding the molecular structure is crucial for synthesizing derivatives with enhanced or targeted properties (Arriaga-Giner et al., 1986).

Chemical Reactions and Properties

Hautriwaic acid's chemical properties, such as its reactivity and interactions with other compounds, are influenced by its clerodane framework. Research on similar compounds highlights the importance of functional groups and the potential for modification through chemical reactions, such as esterification or condensation with alcohols, which could be applied to modify hautriwaic acid for specific applications (Ishihara et al., 2000).

Physical Properties Analysis

While specific studies on the physical properties of hautriwaic acid are limited, general insights can be drawn from related humic substances and their characteristics, such as solubility, molecular weight, and viscoelasticity. These properties are crucial for its potential applications in various fields, from medicine to agriculture (Nebbioso & Piccolo, 2011).

Chemical Properties Analysis

The chemical properties of hautriwaic acid, including its acidity, reactivity, and potential for forming derivatives, are pivotal for its biological and pharmacological activities. Its interaction with other chemical substances, potential for esterification, and role in forming complex structures with metals or other organic compounds are areas of significant interest. The study of humic substances provides a comparative basis for understanding the complex chemical nature and potential functionalities of hautriwaic acid and its derivatives (Baglieri et al., 2014).

Applications De Recherche Scientifique

Applications anti-inflammatoires

L’acide hautriwaique a été identifié comme un agent anti-inflammatoire puissant. Des recherches ont montré qu’il peut inhiber significativement l’inflammation dans divers modèles. Par exemple, il s’est avéré efficace pour réduire l’œdème auriculaire chez la souris lorsqu’il est appliqué à des doses spécifiques . Cela suggère des applications potentielles dans le traitement de maladies inflammatoires chroniques telles que l’arthrite et l’asthme.

Signification pharmacologique

Dans le domaine de la pharmacologie, l’this compound s’est avéré prometteur en tant que composé antinociceptif, ce qui signifie qu’il pourrait potentiellement être utilisé pour soulager la douleur sans affecter la conscience . Sa capacité à bloquer les canaux sodiques sensibles à la tétrodotoxine dans les neurones du ganglion de la racine dorsale indique son potentiel en tant qu’analgésique non opioïde.

Utilisations agricoles

Bien que les références directes à l’utilisation de l’this compound en agriculture soient limitées, les acides et les bases, en général, jouent un rôle important dans l’ajustement du pH du sol et la nutrition des plantes . L’this compound, avec ses propriétés bioactives, pourrait contribuer à la lutte antiparasitaire ou à la santé des sols si des recherches supplémentaires étaient effectuées pour ces applications.

Applications industrielles

Les propriétés anti-inflammatoires de l’this compound en font un candidat pour diverses applications industrielles, en particulier dans le développement de nouvelles formulations médicamenteuses ou de compléments alimentaires . Son origine naturelle et sa bioactivité s’alignent sur la demande croissante de pratiques industrielles « vertes » et durables.

Mécanisme D'action

Target of Action

Hautriwaic acid, a diterpene isolated from plants like Dodonaea viscosa, primarily targets tetrodotoxin-sensitive sodium channels in small diameter, presumptively nociceptive, dorsal root ganglion (DRG) neurons . These channels play a crucial role in the transmission of pain signals, making them an excellent target for pain management .

Mode of Action

Hautriwaic acid interacts with its targets by inhibiting the tetrodotoxin-sensitive sodium channels . This inhibition prevents the propagation of action potentials, thereby reducing the excitability of the neurons .

Biochemical Pathways

Its anti-inflammatory activity suggests it may influence pathways related to inflammation and pain perception . For instance, by inhibiting sodium channels, hautriwaic acid could disrupt the transmission of pain signals, thereby alleviating pain .

Pharmacokinetics

Its solubility in moderate polar solvents like ethyl acetate and chloroform suggests it may have good bioavailability .

Result of Action

Hautriwaic acid exhibits significant anti-inflammatory activity. In studies, it has shown to reduce edema in 12-O-tetradecanoylphorbol 13-acetate (TPA) mice ear edema models . Specifically, it inhibited edema by 64% at a dose of 15 mg/kg, which is comparable to the reference compound indomethacin . This suggests that hautriwaic acid could be a potential therapeutic agent for managing inflammation and pain.

Action Environment

The action of hautriwaic acid can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and efficacy . Furthermore, the specific physiological and pathological context (such as the presence of inflammation) can also impact its action.

Analyse Biochimique

Biochemical Properties

Hautriwaic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to exhibit hepatoprotective activity by reducing serum enzyme levels such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) in carbon tetrachloride (CCl4)-induced hepatotoxicity models . Additionally, hautriwaic acid interacts with pro-inflammatory cytokines, reducing the levels of tumor necrosis factor-alpha (TNF-α) and leukotrienes (LTB4), which are involved in inflammatory responses .

Cellular Effects

Hautriwaic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the proliferation of keratinocytes and reduce the production of pro-inflammatory cytokines in TPA-induced ear edema models . This compound also affects gene expression by modulating the activity of transcription factors involved in inflammatory responses . Furthermore, hautriwaic acid impacts cellular metabolism by altering the levels of key metabolic enzymes and metabolites .

Molecular Mechanism

The molecular mechanism of hautriwaic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Hautriwaic acid has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and reduce the number of CD68+ macrophages in the liver, thereby attenuating inflammation . Additionally, it modulates the expression of genes involved in the inflammatory response, such as TNF-α and interleukin-1β (IL-1β) . These molecular interactions contribute to its anti-inflammatory and hepatoprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hautriwaic acid have been observed to change over time. The stability and degradation of hautriwaic acid are crucial factors that influence its long-term effects on cellular function. Studies have shown that hautriwaic acid maintains its hepatoprotective and anti-inflammatory activities over extended periods, with multiple applications resulting in sustained inhibition of edema and inflammation . The stability of hautriwaic acid may be affected by factors such as temperature and storage conditions .

Dosage Effects in Animal Models

The effects of hautriwaic acid vary with different dosages in animal models. In TPA-induced ear edema models, hautriwaic acid exhibited dose-dependent anti-inflammatory activity, with higher doses resulting in greater inhibition of edema . Similarly, in CCl4-induced hepatotoxicity models, hautriwaic acid demonstrated dose-dependent hepatoprotective effects, with higher doses leading to more significant reductions in serum enzyme levels and liver damage . At high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization.

Metabolic Pathways

Hautriwaic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to inhibit the activity of iNOS and modulate the expression of genes involved in inflammatory responses . Additionally, hautriwaic acid affects the levels of key metabolic enzymes and metabolites, contributing to its overall biochemical effects .

Transport and Distribution

The transport and distribution of hautriwaic acid within cells and tissues are essential for its biological activity. Hautriwaic acid is transported across cell membranes and distributed within various tissues, including the liver and skin . It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its hepatoprotective and anti-inflammatory effects.

Subcellular Localization

Hautriwaic acid exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules and modulates gene expression . The subcellular localization of hautriwaic acid is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .

Propriétés

IUPAC Name |

(4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-14-6-10-20(13-21)16(18(22)23)4-3-5-17(20)19(14,2)9-7-15-8-11-24-12-15/h4,8,11-12,14,17,21H,3,5-7,9-10,13H2,1-2H3,(H,22,23)/t14-,17-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKSUFCCGLWIMC-SIKIZQCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904213 | |

| Record name | Hautriwaic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18411-75-1 | |

| Record name | (4aR,5S,6R,8aS)-5-[2-(3-Furanyl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-8a-(hydroxymethyl)-5,6-dimethyl-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18411-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hautriwaic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

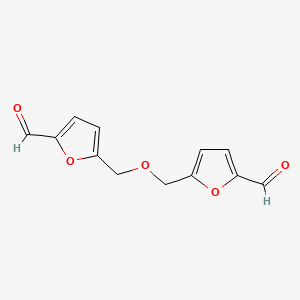

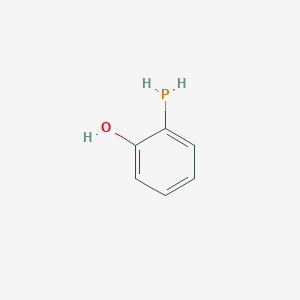

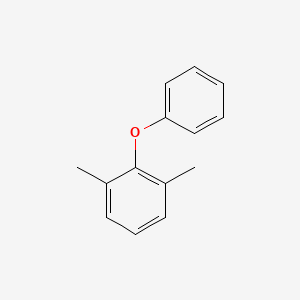

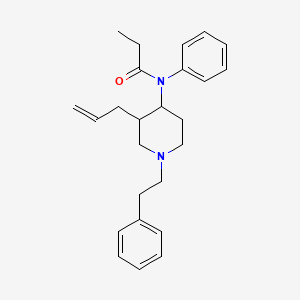

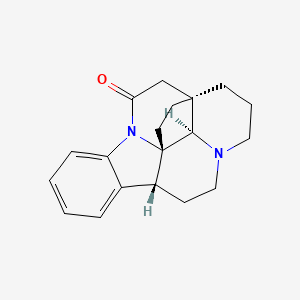

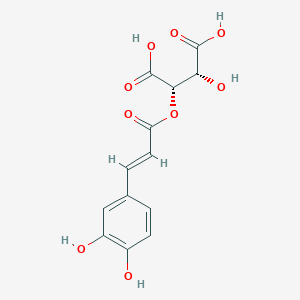

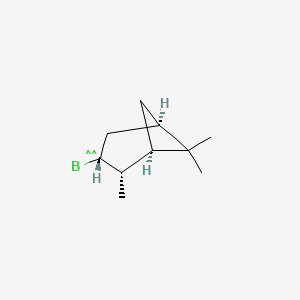

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological activity reported for hautriwaic acid?

A1: Hautriwaic acid has demonstrated significant anti-inflammatory activity. In a study using a kaolin/carrageenan-induced monoarthritis model in mice, hautriwaic acid effectively reduced joint inflammation and pro-inflammatory cytokine levels (interleukin-1 beta, interleukin-6, and tumor necrosis factor alpha). It also increased the levels of the anti-inflammatory cytokine interleukin-10. [] This suggests that hautriwaic acid may act as an immunomodulator, influencing the inflammatory response.

Q2: What other biological activities have been investigated for hautriwaic acid?

A2: Beyond its anti-inflammatory effects, hautriwaic acid has shown promising results in other areas:

- Antileishmanial activity: Studies have shown hautriwaic acid to be effective against Leishmania donovani, the parasite responsible for leishmaniasis. []

- Antiplasmodial activity: Hautriwaic acid has displayed moderate activity against Plasmodium falciparum, the parasite responsible for malaria. []

- Antinociceptive activity: Research suggests that hautriwaic acid can block tetrodotoxin-sensitive voltage-dependent sodium channels, which are involved in pain pathways. This finding indicates its potential as a pain reliever, particularly for chronic pain conditions like HIV-sensory neuropathy and chemotherapy-induced peripheral neuropathy. []

Q3: Where is hautriwaic acid naturally found?

A3: Hautriwaic acid is a clerodane diterpene primarily isolated from plants belonging to the Asteraceae and Sapindaceae families. It has been found in the following species:

- Dodonaea viscosa: This plant, commonly known as hopbush, is a rich source of hautriwaic acid, found in various parts like leaves and stems. [, , , , , ]

- Baccharis dracunculifolia: This plant, significant in Brazilian green propolis production, also contains hautriwaic acid. [, ]

- Eremocarpus setigerus: A member of the Euphorbiaceae family, this plant has been identified as a source of hautriwaic acid. []

- Nidorella ivifolia: Used in traditional medicine in southern Africa, this plant contains hautriwaic acid in its leaves. []

- Pulicaria salviifolia: This plant species has also been reported to contain hautriwaic acid. [, ]

Q4: How does hautriwaic acid exert its antinociceptive effect?

A4: Studies indicate that hautriwaic acid interacts with voltage-gated sodium channels, specifically the tetrodotoxin-sensitive subtype, in dorsal root ganglion (DRG) neurons. [] These channels are crucial for transmitting pain signals. By blocking these channels, hautriwaic acid can potentially inhibit the transmission of pain signals to the brain, resulting in pain relief.

Q5: Are there any studies on the structure-activity relationship (SAR) of hautriwaic acid?

A5: While specific SAR studies on hautriwaic acid might be limited in the provided literature, some observations can be made:

- The presence of a lactone ring in hautriwaic acid lactone seems to influence its activity. This derivative exhibited higher antileishmanial and antiplasmodial activity compared to hautriwaic acid. []

- Structural modifications of hautriwaic acid, like those observed in methyl dodovisate A and methyl dodovisate B, isolated from Dodonaea viscosa, might lead to altered biological profiles, including larvicidal activity. []

Q6: Are there any known analytical methods for detecting and quantifying hautriwaic acid?

A7: Liquid chromatography-mass spectrometry (LC-MS) has been employed to analyze hautriwaic acid and related compounds in plant extracts. This technique is valuable for chemotaxonomic studies and assessing phytochemical variations within species. [] Specific details on the analytical methods used to characterize and quantify hautriwaic acid would be found in publications focusing on its isolation, purification, and analysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-4-methylbenzo[g]coumarin](/img/structure/B1253389.png)

![(6R,7R)-3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(5-oxo-2H-oxadiazol-3-ium-3-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1253393.png)

![(1R,8S,10S)-3,4-dihydroxy-5-[(2R)-1-hydroxypropan-2-yl]-11,11-dimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one](/img/structure/B1253395.png)

![2-[6-(Carboxymethyl)-4,4-dimethylmorpholin-4-ium-2-yl]acetic acid](/img/structure/B1253408.png)

![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B1253412.png)